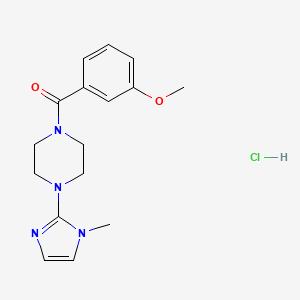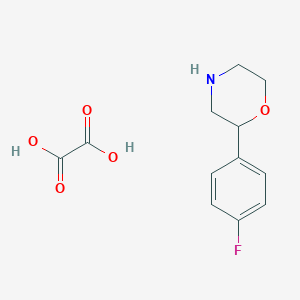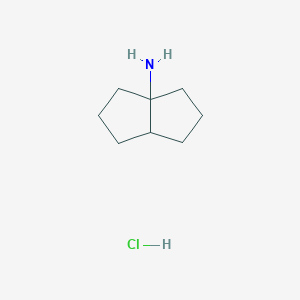
N-(3-methoxyphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methoxyphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide, also known as MPAQ, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPAQ is a quinazoline derivative that has shown promising results in various scientific research studies.
Scientific Research Applications
Synthesis and Structural Studies
The compound is part of a broader class involved in various synthesis and structural studies aimed at exploring their potential in medical and pharmaceutical research. For instance, compounds with similar structures have been synthesized and characterized to understand their physical and chemical properties, which can aid in the development of novel therapeutic agents. The synthesis of such compounds often involves multi-step reactions, with their structures confirmed through techniques like X-ray diffraction, IR, and NMR spectroscopy. These studies lay the groundwork for understanding how structural modifications can impact biological activity and therapeutic potential (Bai et al., 2011).
Antimicrobial and Antituberculosis Activity
Research has shown that derivatives of quinazoline, a core structure in N-(3-methoxyphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide, possess significant antimicrobial and antituberculosis activities. These activities are critical for developing new treatments for infections that are increasingly resistant to current antibiotics. For example, studies on novel oxazolidinone analogs, which share a similar structural motif, have demonstrated potent antibacterial activities against a variety of clinically important pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus faecium (Zurenko et al., 1996).
Herbicidal and Pesticidal Applications
Compounds with similar structures have been evaluated for their herbicidal and pesticidal activities, highlighting the versatility of this chemical scaffold in various fields of applied science. The exploration of these activities is essential for the development of safer and more effective agrochemicals. Research into triazolinone derivatives, for instance, has identified compounds with promising herbicidal activity, indicating potential applications in agriculture (Luo et al., 2008).
Potential in Obesity and CNS Disorders Treatment
The exploration of compounds related to N-(3-methoxyphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide in the context of central nervous system (CNS) disorders, including obesity, has been a focus of recent research. Selective antagonists of specific receptors, such as the histamine H3 receptor, which play a role in feeding, arousal, cognition, and pain, have been synthesized and shown to have therapeutic potential in treating obesity and possibly other CNS disorders (Kumar et al., 2019).
Anticancer Research
The structural framework of N-(3-methoxyphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide is relevant in the development of novel anticancer agents. Various studies have focused on synthesizing and evaluating derivatives for their ability to inhibit cancer cell growth, with some showing promise as potent apoptosis inducers and topoisomerase inhibitors. This research is critical for identifying new therapeutic options for cancer treatment (Sirisoma et al., 2009).
properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-19-16-9-4-3-8-15(16)18(20-12)24-11-17(22)21-13-6-5-7-14(10-13)23-2/h3-10H,11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKOMKIXDKJWHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}methyl)-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B2600059.png)


![Tert-butyl 7-oxo-2-azaspiro[3.4]oct-5-ene-2-carboxylate](/img/structure/B2600065.png)


![Methyl 2-[(cyanoacetyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B2600070.png)
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-[1-(2-methoxyphenyl)cyclopropyl]methanone](/img/structure/B2600071.png)

![4-[[2-[[3-(Difluoromethoxy)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2600076.png)
![Benzo[d]thiazol-6-yl(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2600077.png)
![3-{4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2600079.png)
![4-Chloro-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride](/img/structure/B2600080.png)
